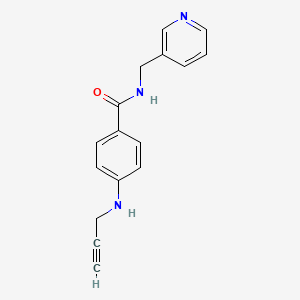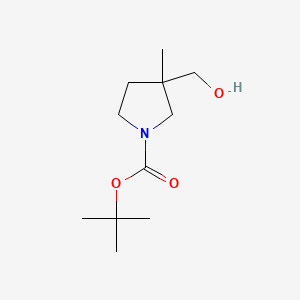
Tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate is a chemical compound. It is stored at room temperature and has a viscous physical form .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a method for synthesizing tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate has been disclosed . This method involves reacting cyclohexane-1,3-dicarboxylic acid and di-tert-butyl dicarbonate under the catalysis of alkali to generate 3-(tert-butoxycarbonyl)cyclohexanecarboxylic acid. The 3-(tert-butoxycarbonyl)cyclohexanecarboxylic acid is then reduced at a controlled temperature to obtain the tert-butyl 3-(hydroxymethyl)cyclohexanecarboxylate .Scientific Research Applications
Structural Analysis
The title ester, closely related to tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate, has been studied for its structural properties. The six-membered ring adopts a distorted half-chair configuration, with hydrogen bonds formed between the OH group and the protecting carbonyl group, as well as between NH and the piperazine oxo group (Kolter, Rübsam, Giannis, & Nieger, 1996).
Synthesis and Applications
This compound is a key intermediate in the synthesis of various products. For example, it has been used in the synthesis of Biotin, a water-soluble vitamin involved in the metabolic cycle, catalyzing carbon dioxide fixation in the biosynthesis of fatty acids, sugars, and α-amino acids (Shuanglin Qin et al., 2014). Additionally, it is used in the synthesis of novel protein tyrosine kinase inhibitors, such as CP-690550 (Chen Xin-zhi, 2011).
Chemical Transformations and Derivatives
Various studies have explored the chemical transformations and derivatives of related compounds. For instance, the tert-butyloxycarbonyl (Boc) group migration in a related compound has been reported, involving an unusual nine-membered cyclic transition state (Xue & Silverman, 2010). Also, the compound has been used in the synthesis of chiral 1-tert-butyl-6-fluoronaphthyridone-3- carboxylic acids, demonstrating the importance of stereochemistry for maintaining activity (Di Cesare et al., 1992).
Enzymatic Reactions
The compound has also been used in enzyme-catalyzed kinetic resolutions, indicating its potential in asymmetric synthesis. Enzyme optimization resulted in new resolution methods with high enantioselectivity (Faigl et al., 2013).
Industrial Scale Synthesis
Efficient and scalable synthesis routes have been developed for enantiomerically pure derivatives of this compound, highlighting its importance in pharmaceutical production (Maton et al., 2010).
properties
IUPAC Name |
tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12-6-5-11(4,7-12)8-13/h13H,5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMMHAHKCMUUEOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(C1)C(=O)OC(C)(C)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate | |
CAS RN |
1263506-20-2 |
Source


|
| Record name | 1-Boc-3-methylpyrrolidine-3-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

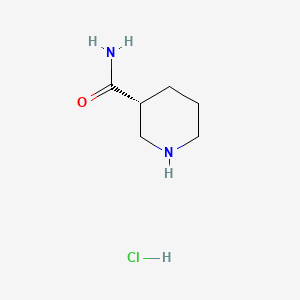
![4-[(Cyclopropylmethoxy)methyl]phenylboronic acid](/img/structure/B567577.png)
![3-Bromo-8-chloro-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine](/img/structure/B567581.png)


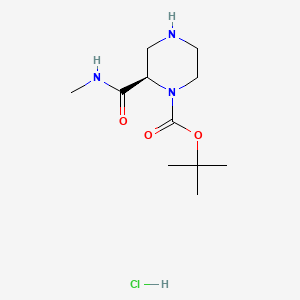
![tert-Butyl 2-((5-chlorobenzo[d]oxazol-2-yl)(3-oxobutyl)amino)ethylcarbamate](/img/structure/B567588.png)
![6,9-Diazaspiro[4.5]decan-7-one](/img/structure/B567589.png)

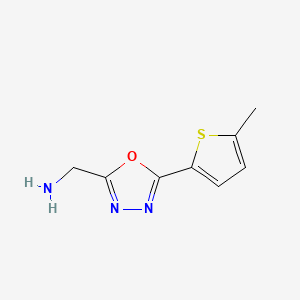
![6-Benzyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine dihydrochloride](/img/structure/B567594.png)
